molecular formula C10H12ClFN2S2 B1447863 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-61-2

6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Cat. No.: B1447863
CAS No.: 2034157-61-2
M. Wt: 278.8 g/mol
InChI Key: QXCFNTSJAULVFM-UHFFFAOYSA-N
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Description

6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS: 2034157-61-2) is a benzothiazole derivative characterized by:

  • A fluoro substituent at position 6 of the benzothiazole core, enhancing metabolic stability and bioavailability through its electronegative effects.
  • A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications .

Molecular Formula: C₁₀H₁₂ClFN₂S₂
Molecular Weight: 278.80 g/mol
Purity: 97% (commercial grade) .

Properties

IUPAC Name

6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCFNTSJAULVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.

Biochemical Analysis

Biochemical Properties

Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage.

Cellular Effects

In non-cancerous cells, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance.

Molecular Mechanism

Furthermore, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis.

Biological Activity

6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS No. 2034157-61-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C₁₀H₁₂ClFN₂S₂
  • Molecular Weight : 278.8 g/mol
  • Physical State : Solid
  • Purity : ≥95%

1. Enzyme Inhibition

Research indicates that derivatives of benzothiazole, including compounds similar to 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine, exhibit significant enzyme inhibition properties. For example:

  • Urease Inhibition : Compounds in this class have shown effectiveness in inhibiting urease, an important enzyme in various biological processes .
  • Tyrosinase Inhibition : Some derivatives demonstrated notable tyrosinase inhibitory activity, which is crucial for skin pigmentation and has implications in hyperpigmentation disorders .
CompoundEnzyme TargetIC50 Value (μM)
6-Fluoro...UreaseNot specified
3eTyrosinase46.9 ± 3.6

2. Anticancer Activity

Studies have explored the anticancer potential of thiazole derivatives. The compound's structural features suggest it could possess moderate anticancer activity:

  • Cytotoxicity Assays : Evaluations using MTT assays have shown that thiazole derivatives can exhibit low cytotoxicity against various cancer cell lines, indicating a favorable therapeutic index .

3. Antimicrobial Activity

The thiazole ring system is often associated with antimicrobial properties. Some studies have highlighted that compounds with similar structures to 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride demonstrate activity against a range of pathogens, including bacteria and fungi.

Case Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum. Modifications at the N-aryl amide group linked to the thiazole ring significantly enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .

Case Study 2: Leishmanicidal Activity

In vitro studies on phthalimido-thiazole derivatives revealed promising leishmanicidal activity. Compounds exhibited significant effects on Leishmania infantum, demonstrating reduced survival rates of intracellular amastigotes and low toxicity to mammalian cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Electron-Withdrawing Groups : Non-bulky electron-withdrawing groups at the ortho position on the phenyl ring enhance biological activity.
  • Fluorine Substitution : The presence of fluorine at specific positions contributes positively to the compound's potency against various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on substituent patterns, core modifications, and pharmacological implications.

Table 1: Key Structural and Functional Comparisons
Compound Name R3 Substituent Position 6 Core Structure Molecular Formula Key Properties
Target Compound (HR327415) 2-(methylthio)ethyl Fluoro Benzo[d]thiazol-2(3H)-imine hydrochloride C₁₀H₁₂ClFN₂S₂ High solubility (HCl salt), balanced lipophilicity
3-Aryl benzo[d]thiazole-2(3H)-imines (3a–g) Aryl groups Varies Benzo[d]thiazole-2(3H)-imine Varies Moderate yields (synthesized via diazonium/thiourea reaction); aryl groups may enhance π-π stacking but reduce solubility
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (4a–vw) Oxadiazolylmethyl Varies Benzo[d]thiazol-2(3H)-one Varies Higher yields (69–93%); oxadiazole enhances rigidity and hydrogen bonding potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethyl Trifluoromethyl Benzothiazole-2-yl acetamide C₁₇H₁₄F₃N₂O₂S Increased lipophilicity (CF₃) and steric bulk; acetamide may target enzyme active sites
6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one 3-Aminopropyl Acetyl Benzo[d]thiazol-2(3H)-one C₁₃H₁₅N₃O₂S Acetyl (electron-withdrawing) and aminopropyl (solubility-enhancing) groups; potential for prodrug design

Pharmacological and Physicochemical Properties

Lipophilicity: The 2-(methylthio)ethyl group in the target compound provides moderate lipophilicity, favorable for blood-brain barrier penetration compared to aryl-substituted analogs (e.g., 3a–g), which may suffer from poor solubility .

Solubility :

  • The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral benzothiazolones (e.g., ) .

Electronic Effects :

  • Fluoro at position 6 (target) acts as a bioisostere, improving metabolic stability over bulkier groups like trifluoromethyl () or acetyl () .

Preparation Methods

Preparation of 6-Fluoro-benzo[d]thiazole Intermediate

  • The benzo[d]thiazole ring is often synthesized by cyclization of 2-aminothiophenol derivatives with appropriate fluorinated precursors.
  • Fluorination at the 6-position can be introduced via electrophilic fluorination or starting with fluorinated anilines.
  • Typical solvents include toluene, acetonitrile, or DMF, with temperatures ranging from room temperature to reflux (60–110 °C).

Introduction of the 2-(Methylthio)ethyl Side Chain at Position 3

  • Alkylation of the benzo[d]thiazole at the 3-position is achieved using 2-(methylthio)ethyl halides (e.g., bromide or iodide).
  • The reaction is conducted under basic conditions (e.g., using alkali hydroxides or carbonates) in polar aprotic solvents such as DMF or THF.
  • The reaction temperature is maintained between 20–80 °C for 6–24 hours to ensure complete substitution.
  • After reaction completion, acidification with dilute hydrochloric acid (pH ~2.5) precipitates the product, which is filtered and dried.

Formation of the 2(3H)-Iminobenzothiazole Moiety

  • The imine group at the 2-position is formed by condensation of the corresponding 2-aminobenzothiazole derivative with an aldehyde or orthoformate reagent.
  • Triethyl orthoformate is commonly used as a cyclization agent to form the imine under mild acidic or neutral conditions.
  • The reaction is typically carried out in solvents such as ethanol, toluene, or acetonitrile at temperatures between 60–100 °C for 0.5–2 hours.
  • Purification involves extraction, washing with saturated sodium bicarbonate and brine, drying, and vacuum distillation.

Conversion to Hydrochloride Salt

  • The free base imine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
  • This step enhances the compound's stability and facilitates isolation as a solid.
  • The salt is isolated by filtration, washed, and dried under vacuum.

Representative Preparation Protocol (Adapted from Patent and Literature Data)

Step Reagents & Conditions Description Yield & Notes
1 6-Fluoro-2-aminothiophenol + appropriate fluorinated precursor, base, solvent (toluene/DMF), 60–110 °C, 6–24 h Cyclization to 6-fluorobenzo[d]thiazole intermediate High yield, careful temperature control required
2 6-Fluorobenzo[d]thiazole + 2-(methylthio)ethyl iodide, base (NaHCO3 or K2CO3), DMF, 20–80 °C, 6–24 h Alkylation at 3-position Moderate to high yield; acidify to pH 2.5 for isolation
3 Alkylated intermediate + triethyl orthoformate, ethanol or toluene, 60–100 °C, 0.5–2 h Imine formation at 2-position Purification by extraction and vacuum distillation
4 Free base + HCl in ethanol or ethyl acetate, room temperature Formation of hydrochloride salt Solid isolated by filtration and drying

Additional Research Findings and Notes

  • The use of silylating agents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can facilitate imine formation by activating the orthoformate reagent, improving reaction rates and yields.
  • Alkylation reactions benefit from polar aprotic solvents and controlled addition of alkyl halides to minimize side reactions.
  • The hydrochloride salt form improves compound stability, solubility, and handling properties.
  • Alternative synthetic routes may involve multicomponent reactions or domino cyclizations, but these are less common for this specific compound.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent(s) Temperature (°C) Time (h) Notes
Cyclization to benzo[d]thiazole 2-Aminothiophenol derivative, fluorinated precursor Toluene, DMF 60–110 6–24 Base-mediated
Alkylation at 3-position 2-(Methylthio)ethyl iodide, base DMF, THF 20–80 6–24 Acidify to isolate
Imine formation Triethyl orthoformate Ethanol, toluene 60–100 0.5–2 May use TMSOTf catalyst
Salt formation HCl Ethanol, ethyl acetate RT 1–2 Isolate as hydrochloride salt

Q & A

Q. Table 1: Key Reaction Conditions for Thiazole-Imine Synthesis

StepReagents/ConditionsYield (%)Characterization MethodsReference
Diazonium couplingSodium tert-butoxide, 0–5°C → reflux63–68%TLC, ¹H-NMR
FluorinationKF/¹⁸F, THF, 80°C~40%*Radio-HPLC, MS

*Typical for radiochemical synthesis.

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueDiagnostic PeaksInterpretation
¹H-NMRδ 3.2–3.5 (m, SCH₂CH₂)Methylthioethyl group integration
¹³C-NMRδ 160–165 (C=N)Thiazole-imine core
HRMSm/z 325.0521 (M+1)Molecular ion confirmation

Key Considerations for Researchers

  • Purification Challenges : Use column chromatography (silica gel, ethyl acetate/hexane) to separate polar byproducts .
  • Stability Testing : Assess hydrolytic degradation in aqueous buffers (pH 1–7.4) to guide formulation studies .
  • Biological Screening : Prioritize assays targeting sigma receptors or antimicrobial pathways, given structural analogs’ reported activities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Reactant of Route 2
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6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

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